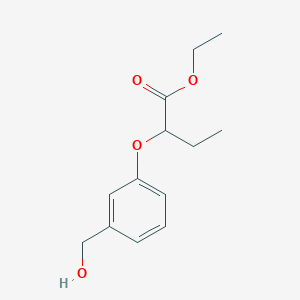
Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate is an ester compound characterized by the presence of a phenoxy group attached to a butanoate ester Esters are known for their pleasant odors and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate typically involves the esterification of 3-(hydroxymethyl)phenol with ethyl 2-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-carboxyphenoxy)butanoic acid.
Reduction: Formation of 2-(3-(hydroxymethyl)phenoxy)butanol.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active phenol derivative, which can further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-(hydroxymethyl)phenoxy)butanoate: Similar structure but with the hydroxymethyl group in the para position.
Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(3-(methoxymethyl)phenoxy)butanoate: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
This compound is unique due to the specific positioning of the hydroxymethyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H18O4 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
ethyl 2-[3-(hydroxymethyl)phenoxy]butanoate |
InChI |
InChI=1S/C13H18O4/c1-3-12(13(15)16-4-2)17-11-7-5-6-10(8-11)9-14/h5-8,12,14H,3-4,9H2,1-2H3 |
Clave InChI |
VUOPYRZSTICNHI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OCC)OC1=CC=CC(=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















